Eucalyptolic acid

説明

Eucalyptolic acid, commonly referred to as eucalyptol or 1,8-cineole, is a natural organic compound known for its presence in the essential oils of eucalyptus leaves and other plants. It is a colorless liquid that is used in various applications, including food preparations, due to its ability to enhance odor and taste. Eucalyptol has been recognized for its anti-inflammatory, analgesic, and spasmolytic properties, making it a subject of interest in pharmacological studies .

Synthesis Analysis

Eucalyptol can be synthesized from oleanolic acid, which is considered its biogenetic precursor. The synthesis involves acetylation and methylation steps, followed by a reaction with N-bromosuccinimide (NBS) to produce active spasmolytic derivatives. This synthesis pathway highlights the potential for creating bioactive compounds from natural precursors .

Molecular Structure Analysis

The molecular structure of eucalyptol has been studied through spectral studies, including 1D and 2D NMR. It is characterized by a cyclic ether structure, which is a key feature contributing to its biological activities. The structure of eucalyptol derivatives, such as eucalyptanoic acid, has been established as 3beta-hydroxyolean-9(11),12-dien-28-oic acid .

Chemical Reactions Analysis

Eucalyptol participates in various chemical reactions due to its versatile molecular structure. It has been used as a bio-based solvent in organic transformations, such as the Migita-Kosugi-Stille palladium-catalyzed cross-coupling reaction, Hiyama coupling, cyanation, multicomponent reactions, and the Buchwald-Hartwig reaction. These studies demonstrate eucalyptol's potential as a sustainable alternative to common solvents in chemical synthesis .

Physical and Chemical Properties Analysis

Eucalyptol's physical and chemical properties contribute to its wide range of applications. It has been shown to possess insecticidal activity and can affect the locomotor activity of certain insect species. Additionally, eucalyptol has been studied for its effects on neuronal activity, where it can induce hyperexcitability and epileptiform activity by inhibiting potassium channels. Its ability to inhibit biofilm formation and virulence factors in bacteria such as Streptococcus pyogenes further underscores its potential as an antibiofilm agent .

In terms of safety and pharmacological profile, eucalyptol is approved by the US Food and Drug Administration (FDA) for use in food preparations. However, there is a need to ensure that its levels are monitored, especially in developing countries, due to its potential toxic effects .

科学的研究の応用

Microencapsulation and Delivery System

Eucalyptol, a major constituent of Eucalyptus spp., has therapeutic applications in treating conditions like migraine, sinusitis, asthma, and stress. Its chemical instability and volatility, however, limit its direct therapeutic use. A study by Akolade et al. (2019) explored using supercritical carbon dioxide for the encapsulation of eucalyptol with polymers, enhancing its bioactivity and enabling extended release, which is significant for pharmaceutical applications (Akolade et al., 2019).

Therapeutic Potential in Gastrointestinal Disorders

Murad et al. (2016) investigated eucalyptol's protective effects against acetic acid-induced colitis in rats, modeling human inflammatory bowel disease (IBD). Their findings suggest that eucalyptol, possibly through its antioxidant and anti-inflammatory properties, could be beneficial in treating IBD (Murad et al., 2016).

Enhancement of Transfollicular Drug Delivery

Abd et al. (2018) researched the role of eucalyptol in enhancing transfollicular delivery of caffeine from nanoemulsion formulations. This study highlights the potential of eucalyptol in improving the delivery of hydrophilic drugs through the skin, particularly targeting hair follicles and surrounding regions (Abd et al., 2018).

Catalysis in Organic Chemistry

Eucalyptol has been investigated as a bio-based solvent for organic transformations in palladium-catalyzed cross-coupling reactions (Campos et al., 2020), and for the synthesis of O,S,N-heterocycles (Campos et al., 2021). These studies showcase eucalyptol's potential as a sustainable alternative to common solvents in chemical reactions, contributing to greener chemistry practices (Campos et al., 2020), (Campos et al., 2021).

Lung Repair and Respiratory Health

Kennedy-Feitosa et al. (2019) explored the effect of eucalyptol on lung repair in mice following cigarette smoke-induced emphysema. Their findings indicate eucalyptol's potential as a therapeutic agent in treating chronic obstructive pulmonary disease (COPD) (Kennedy-Feitosa et al., 2019).

Pharmacological and Safety Profile

Bhowal and Gopal (2015) summarized the pharmacokinetic studies, pharmacological activities, and the safety profile of eucalyptol. This comprehensive review provides insights into the safe levels of eucalyptol in food preparations and its pharmacological properties (Bhowal & Gopal, 2015).

Pharmacokinetics via Breath Analysis

Beauchamp et al. (2010) monitored the breath gas concentrations of eucalyptol in volunteers after ingestion of eucalyptol-containing capsules. This study demonstrates the usefulness of real-time breath gas analysis for pharmacokinetic investigations, highlighting a novel approach to studying drug metabolism and excretion (Beauchamp et al., 2010).

Influence on Dementia Symptoms

Goto et al. (2019, 2020) conducted studies on the effect of eucalyptol on nursing home residents, particularly focusing on its influence on dementia symptoms. Their research provides evidence for the potential use of eucalyptol in mitigating dementia symptoms in elderly populations (Goto et al., 2019), (Goto et al., 2020).

Immune Function and Respiratory Health

Shao et al. (2020) examined the effects of different doses of eucalyptol on respiratory immune function and overall immune health in rats. Their findings contribute to understanding the appropriate use of eucalyptol in improving respiratory and immune functions (Shao et al., 2020).

特性

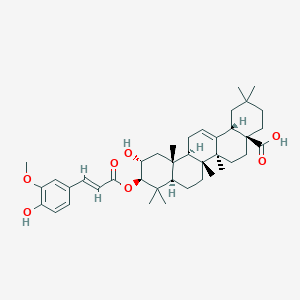

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O7/c1-35(2)17-19-40(34(44)45)20-18-38(6)25(26(40)22-35)11-13-31-37(5)23-28(42)33(36(3,4)30(37)15-16-39(31,38)7)47-32(43)14-10-24-9-12-27(41)29(21-24)46-8/h9-12,14,21,26,28,30-31,33,41-42H,13,15-20,22-23H2,1-8H3,(H,44,45)/b14-10+/t26-,28+,30-,31+,33-,37-,38+,39+,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAUKTRHFNKPLU-SWIGCEFXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eucalyptolic acid | |

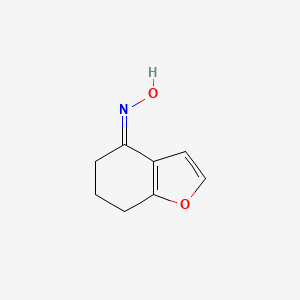

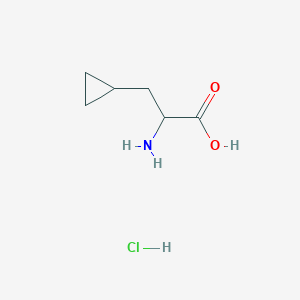

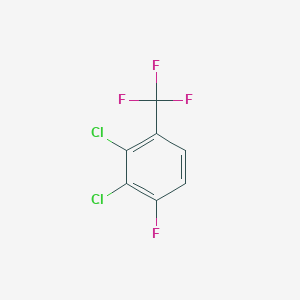

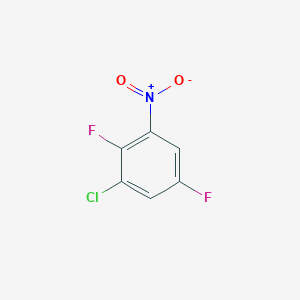

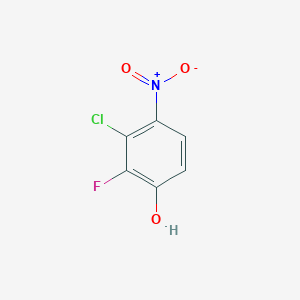

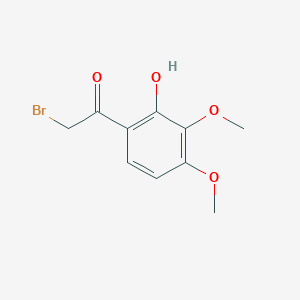

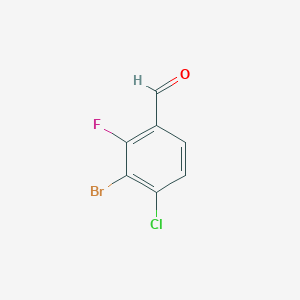

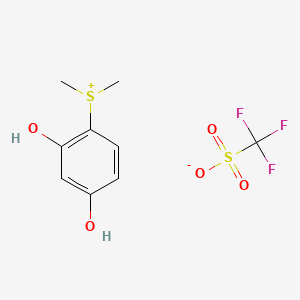

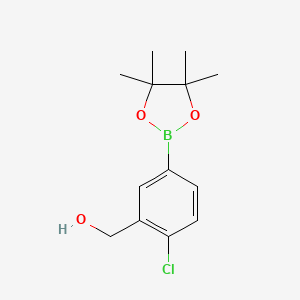

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)